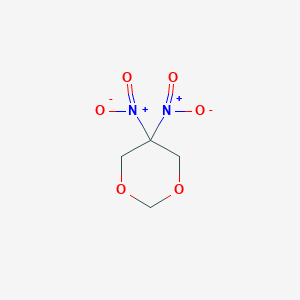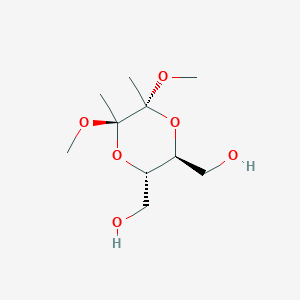
(2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane (BHDMDD) is an organic compound with a unique molecular structure. It has been studied extensively in recent years due to its potential applications in various fields, such as synthetic chemistry, drug discovery, and biochemistry. BHDMDD has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.
Applications De Recherche Scientifique
Biomass Conversion and Sustainable Materials
The compound and its derivatives have been recognized for their significant role in the conversion of plant biomass into valuable chemicals. Particularly, its relation to 5-Hydroxymethylfurfural (HMF) has been highlighted, as HMF is a versatile reagent that can be produced from plant biomass. This link underlines the potential of the compound in contributing to the sustainable production of monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals. The transformative potential of these processes promises a shift from non-renewable hydrocarbon sources to more sustainable ones, signifying a major advancement in the chemistry of the 21st century (Chernyshev, Kravchenko, & Ananikov, 2017).
Anti-Inflammatory and Antiprotozoal Applications
Compounds synthesized from glucosamine, 2,2-dimethyl-1,3-propanediol, and 1,1,3,3-tetramethoxypropane, which include structural similarities to the queried compound, have displayed significant anti-inflammatory activity in animal models. Such findings point to the potential medical applications of these compounds in treating inflammation-related conditions (Zeng et al., 2015). Additionally, certain derivatives have shown antiprotozoal activity, particularly against Trypanosoma rhodesiense, indicating potential for therapeutic applications in treating diseases caused by protozoan parasites (Das & Boykin, 1977).
Photodynamic Therapy
Derivatives of the compound, particularly those with silicon 2,3-naphthalocyanine structures, have been studied for their potential in photodynamic therapy (PDT) for cancer. These compounds absorb strongly around 780 nm, optimal for tissue transparency, and can produce singlet oxygen, a crucial agent for PDT. Some derivatives have demonstrated promising tumor regression rates without apparent systemic toxicity in animal models, underscoring their potential as far-red-shifted photosensitizers for PDT (Brasseur et al., 1994).
Propriétés
IUPAC Name |
[(2S,3S,5R,6R)-3-(hydroxymethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-9(13-3)10(2,14-4)16-8(6-12)7(5-11)15-9/h7-8,11-12H,5-6H2,1-4H3/t7-,8-,9+,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIJJZVROJTPEU-AXTSPUMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(C(O1)CO)CO)(C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@](O[C@H]([C@@H](O1)CO)CO)(C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441786 |
Source


|
| Record name | (2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane | |
CAS RN |
173371-55-6 |
Source


|
| Record name | (2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

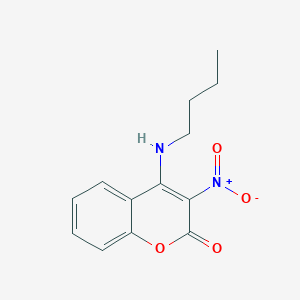
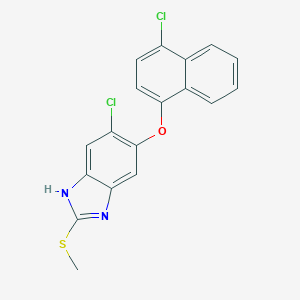
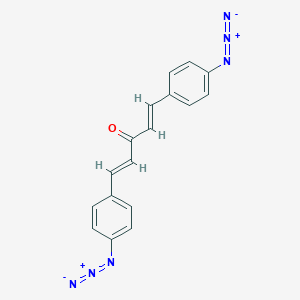
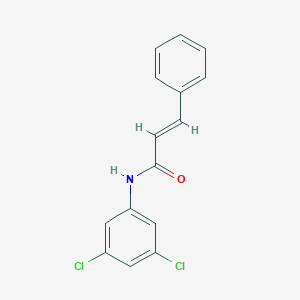
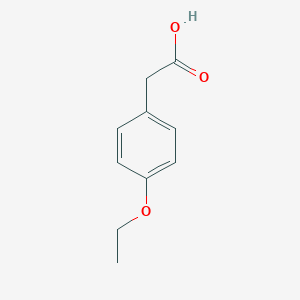
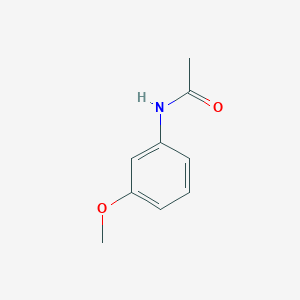
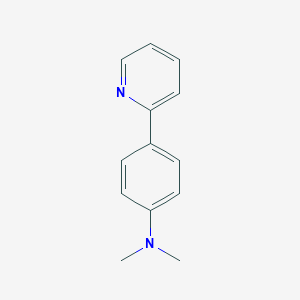
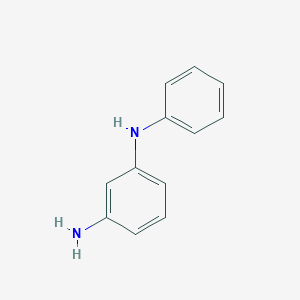
![17-Iodo-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene](/img/structure/B186985.png)
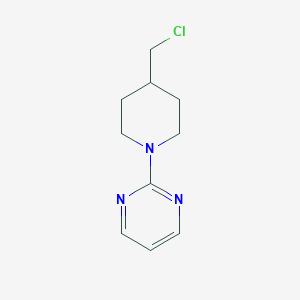
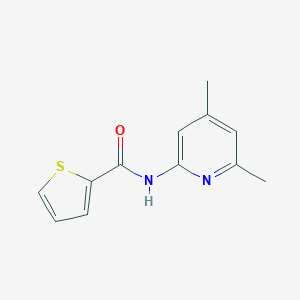
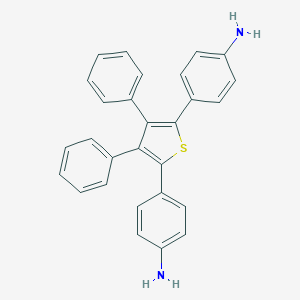
![N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide](/img/structure/B186991.png)
